molecular formula C14H21N3O4 B2802635 ethyl 4-oxo-4-((1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)amino)butanoate CAS No. 1448065-63-1

ethyl 4-oxo-4-((1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)amino)butanoate

Cat. No.: B2802635
CAS No.: 1448065-63-1
M. Wt: 295.339
InChI Key: JYMIBKCCEBEZJL-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-4-((1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)amino)butanoate is a useful research compound. Its molecular formula is C14H21N3O4 and its molecular weight is 295.339. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Cyclization Reactions

Ethyl 4-oxo-4-((1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)amino)butanoate and its derivatives are subjects of research in synthesis and cyclization reactions to create new compounds with potential enzymatic activity. One study involved the preparation of ethyl 2,4-dioxo-4-(4-oxo-1-phenyl-1,4-dihydo-5H-pyrazolo[3,4-d]pyrimidin-5-yl)butanoate and similar compounds, which showed a potent effect on increasing the reactivity of cellobiase. These compounds' structures were confirmed through various spectral and analytical methods, highlighting their significance in biochemical applications Mohamed Abd & Gawaad Awas, 2008.

Enaminone Structures

Another research focus is the synthesis of enaminone structures, where ethyl 2-hydroxy-4-(4-hydroxy-6-methyl-2H-pyran2-on-3-yl)-4-oxo-2-butenoate and 1-naphthylamine react to form isomeric enaminones. These compounds exhibit strong intramolecular hydrogen bonds and are characterized by their eno-enol tautomeric equilibrium. This study contributes to the understanding of molecular structures and tautomerism in organic chemistry A. Brbot-Šaranović et al., 2001.

Antimicrobial Activity

The exploration of this compound derivatives extends to their potential antimicrobial properties. One study synthesized arylazopyrazole pyrimidone clubbed heterocyclic compounds, evaluating their antimicrobial activity against various bacteria and fungi. The results showed promising antimicrobial properties, indicating potential applications in developing new antimicrobial agents Nikulsinh Sarvaiya et al., 2019.

Crystal Structure Analysis

Furthermore, research into the crystal structure of this compound derivatives offers insights into their chemical and physical properties. One study determined the crystal structure of such a compound through X-ray diffraction, revealing its molecular geometry and confirming its potential for fungicidal and plant growth regulation activities L. Minga, 2005.

Properties

IUPAC Name

ethyl 4-[[1-(oxan-4-yl)pyrazol-4-yl]amino]-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O4/c1-2-21-14(19)4-3-13(18)16-11-9-15-17(10-11)12-5-7-20-8-6-12/h9-10,12H,2-8H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYMIBKCCEBEZJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)NC1=CN(N=C1)C2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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